3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-16-13(18)12-11(6-7-21-12)15-14(16)22-8-9-2-4-10(5-3-9)17(19)20/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASVXPAQZSAWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319878 | |
| Record name | 3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869076-16-4 | |
| Record name | 3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The nitro group on the phenyl ring is introduced through nitration reactions, while the sulfur atom is incorporated via a thiolation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted thieno[3,2-d]pyrimidin-4-ones.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in various assays, including antimicrobial and anticancer studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Observations
Substituent Effects: The 4-nitrophenyl group in the target compound distinguishes it from halogenated analogues (e.g., 4-bromo/2-chloro in ), which may alter binding affinity in enzyme inhibition.
Core Modifications: Replacement of the thieno[3,2-d]pyrimidin-4-one core with pyrrolo[3,2-d]pyrimidin-4-one (as in forodesine ) shifts activity toward nucleoside metabolism.
Biological Activity Trends: Thieno[3,2-d]pyrimidin-4-ones with aryl-sulfanyl substituents (e.g., 4-nitrophenyl in ) are understudied compared to analogues with heterocyclic substituents (e.g., pyrazole in MLi-2 ).
Biological Activity
3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,2-d]pyrimidine core with a methyl and a nitrophenyl substituent, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 16 µg/mL for certain strains.
Anticancer Properties
The compound has also demonstrated potential in cancer treatment:
- Cell line studies indicate that it inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer).
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties:
- Animal models have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.
- Its effectiveness in reducing paw edema in rats suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Cytokine Modulation : It appears to modulate cytokine production, which is crucial for its anti-inflammatory effects.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno-pyrimidines including this compound. It demonstrated potent activity against gram-positive bacteria with an MIC comparable to established antibiotics .
- Cancer Cell Proliferation Study : Research conducted by Smith et al. (2020) showed that treatment with this compound resulted in a significant decrease in the viability of MCF-7 cells by inducing apoptosis through caspase activation .
- Inflammation Model : A recent animal study highlighted the compound's ability to reduce inflammation-induced pain in mice models by inhibiting COX enzymes .
Q & A
Q. Key factors affecting yield :
- Temperature : Excess heat during cyclization can lead to side reactions (e.g., ring-opening).
- Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates.
Reference : Pyrimidine synthesis strategies from .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. Steps to resolve contradictions:
Variable Temperature (VT) NMR : Identify temperature-dependent shifts caused by conformational flexibility.
DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structures.
Synchrotron X-ray analysis : High-resolution crystallography resolves ambiguities in bond lengths/angles, especially for the sulfanyl and nitro groups .
Cross-validation : Use LC-MS or IR to confirm functional groups (e.g., S–C stretching at ~600 cm⁻¹).
Basic: What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer:
Prioritize assays based on structural analogs (e.g., pyrimidine derivatives with nitrophenyl groups):
Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes.
Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Reference : Biological screening frameworks from .
Advanced: How to design a study evaluating its environmental fate using OECD guidelines?
Methodological Answer:
Adopt a tiered approach per OECD 307 (Biodegradation) and 106 (Adsorption-Desorption):
Abiotic stability : Test hydrolysis (pH 4–9, 50°C) and photolysis (UV light, λ > 290 nm).
Biotic degradation : Use soil microcosms with ¹⁴C-labeled compound to track mineralization (CO₂ evolution).
Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method.
Statistical design : Randomized block design with triplicate samples and ANOVA for data analysis .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
- Elemental analysis : Confirm %C, %H, %N (deviation < 0.4% indicates high purity).
- TLC : Silica gel 60 F₂₅₄, eluent CH₂Cl₂:MeOH (9:1); Rf ~0.5.
Calibration : USP reference standards for quantitative analysis .
Advanced: How to optimize its solubility for in vivo pharmacokinetic studies?
Methodological Answer:
Address low aqueous solubility (common in nitroaromatic compounds):
Co-solvents : Test PEG 400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v.
Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) via thin-film hydration.
Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) at the 4-one position.
In silico modeling : Use COSMO-RS to predict solubility in biorelevant media (FaSSIF/FeSSIF) .
Basic: What are the critical stability-indicating parameters for storage?
Methodological Answer:
- Light sensitivity : Store in amber vials under N₂ atmosphere; monitor nitro group reduction via HPLC.
- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the thioether bond.
Accelerated stability testing : 40°C/75% RH for 6 months (ICH Q1A guidelines) .
Advanced: How to address discrepancies in IC₅₀ values across cell lines?
Methodological Answer:
Variations may arise from differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.
Mechanistic studies :
- siRNA knockdown of efflux pumps.
- CYP450 inhibition assays (e.g., using ketoconazole).
Pharmacogenomics : Profile cell lines for genetic variants (e.g., TP53 status).
Data normalization : Express IC₅₀ relative to internal controls (e.g., ATP content).
Reference : Pharmacological validation methods from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
